![molecular formula C11H8N4O4S B2437037 5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione CAS No. 1021262-51-0](/img/structure/B2437037.png)
5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a chemical compound that has been extensively studied for its potential biological and pharmacological properties. This compound has been synthesized using various methods and has been shown to have promising applications in scientific research. In
Scientific Research Applications
- UCF-101 has been studied for its cytoprotective activity in a mouse model of spinal cord injury . It selectively inhibits the pro-apoptotic mitochondrial serine protease Omi/HtrA2, which plays a role in cellular responses to thermal and oxidative stress. By inhibiting apoptosis inhibitors (IAPs), UCF-101 promotes pro-apoptotic activity. In septic rat studies, it demonstrated neuroprotective effects on cerebral oxidative injury and cognitive impairment. Additionally, UCF-101 treatment in aging rats with induced myocardial ischemia/reperfusion (MI/R) injury reduced XIAP degradation and caspase-3 activity, exerting cardioprotective effects.
- 5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione has been proposed as a novel, green, multifunctional feed additive. Its diverse biological functions make it relevant for livestock health. In medicine, it has been considered for cardiovascular disease prevention and treatment, including fatty liver, toxic hepatitis, anti-aging, and prevention of premature aging .
Apoptosis Research
Feed Additive
Mechanism of Action
Target of Action
The primary target of this compound, also known as UCF-101, is the pro-apoptotic mitochondrial serine protease Omi/HtrA2 . This enzyme plays a crucial role in the cellular response to thermal and oxidative stress .
Mode of Action
UCF-101 acts as a selective inhibitor of Omi/HtrA2 . It inhibits the apoptosis inhibitors, thus resulting in pro-apoptotic activity . This means that the compound promotes the process of programmed cell death, which is a vital component of various processes including normal cell turnover, proper development and functioning of the immune system, hormone-dependent atrophy, embryonic development, and chemical-induced cell death .
Biochemical Pathways
The inhibition of Omi/HtrA2 by UCF-101 affects the apoptosis pathway . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. Biochemical events lead to characteristic cell changes and death. These changes include blebbing, cell shrinkage, nuclear fragmentation, chromatin condensation, chromosomal DNA fragmentation, and global mRNA decay .
Pharmacokinetics
It is known that the compound is soluble in dmso at a concentration of 5 mg/ml when warmed . This suggests that the compound may have good bioavailability.
Result of Action
The inhibition of Omi/HtrA2 by UCF-101 leads to an increase in apoptosis, or programmed cell death . This can have various effects at the molecular and cellular level, depending on the context. For example, in septic rat studies, UCF-101 was found to inhibit apoptosis and have neuroprotective effects on cerebral oxidative injury and cognitive impairment . In aging rats with induced myocardial ischemia/reperfusion (MI/R) injury, UCF-101 treatment decreased XIAP degradation and caspase-3 activity and exerted cardioprotective effects .
Action Environment
The action of UCF-101 can be influenced by various environmental factors. For example, the temperature at which the compound is stored can affect its stability . It is recommended to store the compound at a temperature of -20°C . The compound’s solubility in DMSO also suggests that the presence of certain solvents can enhance its bioavailability . .
properties
IUPAC Name |
6-hydroxy-5-[(2-nitrophenyl)iminomethyl]-2-sulfanylidene-1H-pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O4S/c16-9-6(10(17)14-11(20)13-9)5-12-7-3-1-2-4-8(7)15(18)19/h1-5H,(H3,13,14,16,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROLXDZUMLXRBJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N=CC2=C(NC(=S)NC2=O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(((2-nitrophenyl)amino)methylene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione |
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